cIAP1 Ligand-Linker Conjugates 11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cIAP1 Ligand-Linker Conjugates 11 is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand specifically designed for the E3 ubiquitin ligase with a proteolysis-targeting chimera (PROTAC) linker . This compound is particularly useful in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs), allowing for the targeted degradation of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 11 involves the combination of an IAP ligand with a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to link the IAP ligand to the PROTAC linker through a series of chemical reactions .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in specialized laboratories with controlled environments to ensure the purity and stability of the final product. The production process may involve multiple steps, including synthesis, purification, and quality control .

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 11 can undergo various types of chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the linker region.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups on the ligand or linker are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives of the compound, while reduction may yield reduced forms of the ligand or linker .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 11 has a wide range of scientific research applications, including:

Chemistry: Used in the development of SNIPERs for targeted protein degradation.

Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial, such as cancer.

Industry: Utilized in the production of research tools and reagents for biochemical studies.

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 involves the targeted degradation of proteins through the ubiquitin-proteasome system. The compound binds to the E3 ubiquitin ligase, facilitating the ubiquitination of target proteins. This ubiquitination marks the proteins for degradation by the proteasome, leading to their removal from the cell .

Comparison with Similar Compounds

Similar Compounds

cIAP1 Ligand-Linker Conjugates 11 Hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.

E3 ligase Ligand-Linker Conjugates 33: Another compound that combines an IAP ligand with a PROTAC linker for targeted protein degradation.

Uniqueness

This compound is unique due to its specific design for the E3 ubiquitin ligase and its application in the development of SNIPERs. This targeted approach allows for precise protein degradation, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

cIAP1 Ligand-Linker Conjugates 11 represents a significant advancement in the field of targeted protein degradation, particularly through its role as a component of Proteolysis Targeting Chimeras (PROTACs). This compound is specifically designed to engage with the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase that plays a crucial role in regulating protein levels within cells. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is characterized by its unique design which combines an IAP ligand with a PROTAC linker. This structure facilitates the targeted degradation of specific proteins by harnessing the ubiquitin-proteasome system, allowing for selective modulation of protein levels involved in various diseases, including cancer .

The primary mechanism through which this compound exerts its biological effects is via the formation of a ternary complex with the E3 ligase cIAP1 and the target protein. This interaction promotes ubiquitination, leading to the subsequent degradation of the target protein by the proteasome. The following steps outline this process:

- Binding : The ligand portion of this compound binds to cIAP1.

- Recruitment : The linker facilitates the recruitment of the target protein to the E3 ligase.

- Ubiquitination : cIAP1 catalyzes the attachment of ubiquitin molecules to the target protein.

- Degradation : The polyubiquitinated protein is recognized and degraded by the proteasome.

This mechanism allows for precise control over protein levels, which is particularly beneficial in therapeutic contexts where reducing oncogenic proteins can enhance treatment efficacy while minimizing off-target effects .

Efficacy in Cancer Models

Research has demonstrated that this compound can effectively induce degradation of specific proteins implicated in cancer pathways. For instance, studies have shown that it can downregulate anti-apoptotic proteins such as XIAP, thereby promoting apoptosis in cancer cells .

Case Studies

- Study on Melanoma Cells : In a study involving melanoma cell lines, treatment with this compound led to a significant reduction in cell viability due to enhanced apoptosis. The mechanism was linked to increased activation of caspases, which are crucial for executing cell death pathways .

- Impact on Immune Responses : Another study highlighted how cIAP1 influences innate immunity by modulating signaling pathways related to tumor necrosis factor receptor (TNFR) stimulation. This suggests that this compound may also have implications beyond direct tumor targeting, potentially enhancing immune responses against tumors .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| This compound | Not specified | Directly targets cIAP1 for selective degradation |

| cIAP2 Ligand-Linker Conjugates | Varies | Targets cIAP2 specifically; may exhibit different effects |

| E3 Ligase Ligand-Linker Conjugates | Varies | Similar application but different ligand composition |

This table illustrates how this compound is tailored specifically for engaging with cIAP1, which may confer distinct advantages in targeting certain pathological conditions compared to other similar compounds .

Properties

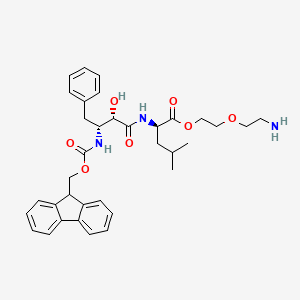

Molecular Formula |

C35H43N3O7 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

2-(2-aminoethoxy)ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C35H43N3O7/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42)/t30-,31-,32+/m1/s1 |

InChI Key |

MVFAWAOZYMMEOQ-IWWXRALLSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.